molecular formula C10H10FN3O2 B4319002 (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol CAS No. 728024-47-3

(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol

Cat. No.: B4319002
CAS No.: 728024-47-3
M. Wt: 223.20 g/mol
InChI Key: BSCSIZOVBBYABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a fluorophenyl group and two hydroxymethyl groups attached to the triazole ring

Properties

CAS No.

728024-47-3

Molecular Formula

C10H10FN3O2

Molecular Weight

223.20 g/mol

IUPAC Name

[1-(4-fluorophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol

InChI

InChI=1S/C10H10FN3O2/c11-7-1-3-8(4-2-7)14-10(6-16)9(5-15)12-13-14/h1-4,15-16H,5-6H2

InChI Key

BSCSIZOVBBYABS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)CO)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl groups in (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry: In chemistry, (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its triazole ring provides stability and versatility in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of certain pathogens, making them valuable in the development of new pharmaceuticals.

Medicine: In medicine, triazole compounds are explored for their potential as therapeutic agents. They can act as enzyme inhibitors, affecting various biological pathways and offering potential treatments for diseases.

Industry: In the industrial sector, (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol is used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor in certain biological systems.

Comparison with Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a pyrazole ring instead of a triazole ring and has similar fluorophenyl and aromatic groups.

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring.

Uniqueness: The uniqueness of (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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